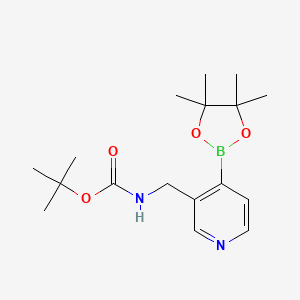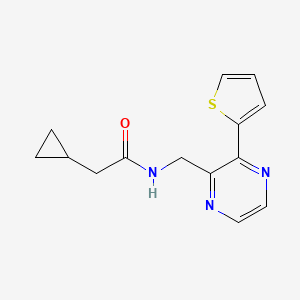![molecular formula C22H18N4O5S2 B2959176 4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-61-2](/img/structure/B2959176.png)
4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C22H18N4O5S2. It has an average mass of 482.532 Da and a monoisotopic mass of 482.071869 Da .
Synthesis Analysis
The synthesis of benzothiazoles, which is a part of the compound, has been extensively studied. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has also been proposed .Molecular Structure Analysis
The molecular structure of “this compound” is complex, consisting of multiple rings and functional groups. The benzothiazole ring is a key structural feature, and the compound also contains a benzyl(methyl)sulfamoyl group and a nitro group .Applications De Recherche Scientifique
Microbial Mediation and Environmental Impact
Compounds related to sulfamethoxazole, a sulfonamide antibiotic, have been studied for their transformation under denitrifying conditions, which is important for understanding their environmental fate. The study by Nödler et al. (2012) found that sulfamethoxazole can undergo transformations leading to both reversible and non-reversible products in water/sediment systems, indicating the complex environmental behaviors of such compounds Nödler, K., Licha, T., Barbieri, M., & Pérez, S. (2012). Water Research.
Anticancer Potential
Benzothiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. Yoshida et al. (2005) designed and synthesized a biologically stable benzothiazole derivative that exhibited significant in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of such compounds in cancer research Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., Iwasaki, S., Koyama, K., Furukawa, H., Kurakata, S., & Sugano, Y. (2005). Bioorganic & Medicinal Chemistry Letters.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds, including those with benzamide moieties, have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, which is relevant for developing therapeutics for conditions like glaucoma, epilepsy, and cancer. Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, showing significant inhibitory activity against specific carbonic anhydrase isoforms Ulus, R., Yeşildağ, I., Tanc, M., Bülbül, M., Kaya, M., & Supuran, C. (2013). Bioorganic & Medicinal Chemistry.
Antimicrobial Activity
The synthesis and evaluation of sulfonamide compounds, including those containing benzothiazole, have been explored for antimicrobial applications. Jagtap et al. (2010) synthesized novel fluorine-substituted sulfonamide benzothiazole derivatives and screened them for antimicrobial activity, demonstrating the potential of such compounds in combating microbial infections Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B. (2010). International Journal of Pharma and Bio Sciences.
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S2/c1-25(14-15-5-3-2-4-6-15)33(30,31)18-10-7-16(8-11-18)21(27)24-22-23-19-12-9-17(26(28)29)13-20(19)32-22/h2-13H,14H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRKXWQLFWRZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)
![N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2959100.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2959102.png)
![(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B2959103.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2959108.png)

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)